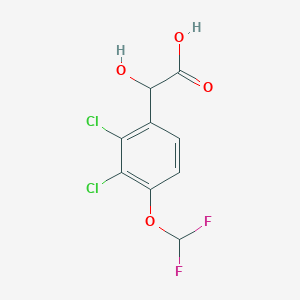

2,3-Dichloro-4-(difluoromethoxy)mandelic acid

Description

Properties

IUPAC Name |

2-[2,3-dichloro-4-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F2O4/c10-5-3(7(14)8(15)16)1-2-4(6(5)11)17-9(12)13/h1-2,7,9,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWWGHUNNHVNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(C(=O)O)O)Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-(difluoromethoxy)mandelic acid typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the mandelic acid moiety through oxidation reactions under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes, followed by purification steps to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-4-(difluoromethoxy)mandelic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like sodium methoxide, sodium ethoxide, and various halogenating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2,3-Dichloro-4-(difluoromethoxy)mandelic acid finds applications in various scientific research fields, including:

Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.

Drug Development: The compound’s unique reactivity makes it useful in the development of new pharmaceuticals and medicinal compounds.

Medicinal Chemistry: It is employed in the design and synthesis of bioactive molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-(difluoromethoxy)mandelic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to form stable complexes with target molecules. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Ethacrynic Acid (2,3-Dichloro-4-(2-methylenebutyryl)phenoxyacetic Acid)

Key Differences :

- Ethacrynic acid replaces the difluoromethoxy group with a 2-methylenebutyryl substituent at position 3. This bulky, hydrophobic group enhances its potency as a loop diuretic by inhibiting renal Na⁺/K⁺/Cl⁻ cotransporters (NKCC1) .

- Physicochemical Properties : Ethacrynic acid has a melting point of 115–120°C, lower than typical mandelic acid derivatives due to its flexible side chain. In contrast, the rigid difluoromethoxy group in the target compound may increase its melting point and crystallinity .

- Biological Activity : Ethacrynic acid’s diuretic effect is attributed to its α,β-unsaturated ketone moiety, which reacts with thiol groups in proteins. The target compound lacks this reactive group, suggesting different mechanisms of action .

Vanillyl Mandelic Acid (VMA; 4-Hydroxy-3-methoxymandelic Acid)

Key Differences :

- VMA features hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 4 and 3, respectively, making it a catecholamine metabolite. The target compound replaces these with chlorine and difluoromethoxy groups, which are more electronegative and less polar .

- Physicochemical Properties : VMA has a melting point of 130–132°C and high water solubility due to its polar substituents. The chlorine and fluorine atoms in the target compound likely reduce water solubility and increase lipophilicity .

- Biological Role: VMA is a biomarker for neuroendocrine tumors.

3,4-Difluoromandelic Acid

Key Differences :

- This analog has fluorine atoms at positions 3 and 4 on the benzene ring, whereas the target compound has chlorine at 2 and 3 and a difluoromethoxy group at 4. Fluorine’s small size and high electronegativity enhance metabolic stability compared to chlorine .

- Physicochemical Properties : 3,4-Difluoromandelic acid (MW 188.13 g/mol) is structurally simpler. The target compound’s larger substituents increase its molecular weight and may alter logP values, affecting bioavailability .

Data Table: Comparative Analysis

Biological Activity

2,3-Dichloro-4-(difluoromethoxy)mandelic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is , and it is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a mandelic acid core. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound's structure allows for significant interactions with biological targets, which can lead to various pharmacological effects. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and interaction with enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C9H6Cl2F2O4 |

| Molecular Weight | 287.04 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Research indicates that this compound can modulate enzyme activities and receptor functions. The exact mechanisms are still under investigation, but it is believed that the compound interacts with specific molecular targets involved in inflammatory responses and other biological processes.

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, potentially leading to anti-inflammatory or antimicrobial effects.

- Receptor Modulation : It may bind to receptors involved in immune responses, altering cytokine production and inflammatory pathways.

Biological Activity

The biological activity of this compound has been explored in various studies:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce the production of pro-inflammatory cytokines. This could be particularly beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease .

- Antimicrobial Properties : Some research indicates potential antimicrobial activity against certain bacterial strains, although specific data on efficacy remains limited.

Study 1: Anti-inflammatory Activity

A study investigated the effects of this compound on human immune cells. Results showed a significant reduction in the secretion of TNF-alpha and IL-6 when cells were treated with the compound compared to controls. This suggests a potential application in managing chronic inflammatory diseases.

Study 2: Antimicrobial Efficacy

In vitro tests evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that treatment with varying concentrations of this compound led to a dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent.

Comparative Analysis

To contextualize the activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,4-Dichloromandelic Acid | Lacks difluoromethoxy group | Moderate anti-inflammatory activity |

| 3-(Difluoromethoxy)mandelic Acid | Lacks chlorine atoms | Limited antimicrobial properties |

| 2,4-Dichloro-3-methoxymandelic Acid | Has a methoxy group instead of difluoromethoxy | Different reactivity; less studied |

Q & A

Q. What are the primary synthetic routes for 2,3-Dichloro-4-(difluoromethoxy)mandelic acid, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and functional group substitution. For example, chlorination of the mandelic acid backbone followed by difluoromethoxy group introduction via nucleophilic substitution. Reaction temperature, solvent polarity, and catalysts (e.g., Zn/H₂SO₄ for reduction steps) critically affect yield and purity. Evidence from similar compounds (e.g., 2-chloro-4,5-difluoromandelic acid) suggests that optimized halogenation at 0–5°C improves regioselectivity, while acidic conditions stabilize intermediates .

Q. How can urinary metabolites of this compound be quantified in exposure studies?

Urinary analysis involves acid hydrolysis and reduction steps. For example:

- Sample preparation : Add 10 N H₂SO₄ to urine for mandelic acid stabilization.

- Reduction of phenylglyoxylic acid : Use Zn/H₂SO₄ to generate H° radicals, converting phenylglyoxylic acid to mandelic acid within 30 minutes .

- Detection : HPLC or LC-MS with a C18 column, using mandelic acid-d₃ as an internal standard for improved accuracy .

Q. What analytical techniques validate the purity of synthesized this compound?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to resolve impurities.

- NMR : ¹⁹F NMR confirms difluoromethoxy group integrity, while ¹H NMR identifies chiral center configuration.

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M-H]⁻) and fragmentation patterns .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its metabolic pathways?

Chiral configuration (R/S) affects enzyme binding and metabolism. For example, (R)-enantiomers may undergo faster hepatic glucuronidation, while (S)-enantiomers show prolonged renal excretion. Comparative studies with 4-hydroxymandelic acid demonstrate that chiral HPLC (e.g., Chiralpak AD-H column) can separate enantiomers, enabling pharmacokinetic profiling .

Q. What experimental strategies resolve contradictions in metabolite recovery rates across studies?

Discrepancies often arise from sampling timing or reduction efficiency. For example:

- Sampling time : "Next morning" urine (14 hours post-exposure) correlates better with cumulative exposure than end-of-shift samples, which reflect recent exposure .

- Reduction validation : Spiking urine with phenylglyoxylic acid-d₃ and monitoring conversion efficiency via isotopic dilution MS ensures complete reduction .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model electrophilic sites. For instance:

Q. What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?

Key issues include racemization during purification and catalyst cost. Solutions:

- Asymmetric catalysis : Use chiral oxazaborolidines to achieve >90% enantiomeric excess (ee).

- Low-temperature crystallization : Isolate enantiomers via diastereomeric salt formation with (1R,2S)-norephedrine .

Methodological Comparisons

Q. How do substitution patterns (e.g., Cl vs. F) alter the compound’s spectroscopic signatures?

Q. What are the limitations of using mandelic acid analogs as biochemical proxies?

Analogues like 4-hydroxy-3-methoxymandelic acid lack the difluoromethoxy group, altering metabolic stability. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.